MRK-740 vs. MRK-740-NC: Direct Comparison of On-Target PRDM9 Inhibition in Cellular Assays
MRK-740 specifically and directly inhibits H3K4 methylation at endogenous PRDM9 target loci in HEK293T cells, whereas the closely related inactive control compound, MRK-740-NC, does not [1]. This direct comparison establishes MRK-740's on-target cellular activity and provides a validated negative control for experimental design [1].
| Evidence Dimension | Cellular H3K4me3 inhibition at endogenous PRDM9 loci |
|---|---|
| Target Compound Data | Significant reduction in H3K4me3 at PRDM9 target loci (quantified by ChIP-qPCR) |
| Comparator Or Baseline | MRK-740-NC (structurally matched inactive control) |
| Quantified Difference | No significant change in H3K4me3 for MRK-740-NC; difference is qualitative (inhibition vs. no inhibition) |
| Conditions | HEK293T cells; ChIP-qPCR assay; MRK-740 at 3 µM for 24 hours |
Why This Matters
This direct comparator data enables researchers to confidently attribute cellular phenotypes to PRDM9 inhibition, a critical requirement for high-quality, reproducible epigenetic studies.
- [1] Allali-Hassani, A., Szewczyk, M. M., Ivanochko, D., Organ, S. L., Bok, J., Ho, J. S. Y., ... & Vedadi, M. (2019). Discovery of a chemical probe for PRDM9. Nature Communications, 10(1), 5759. https://doi.org/10.1038/s41467-019-13652-x View Source
